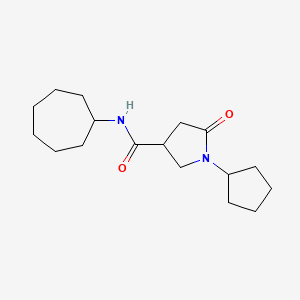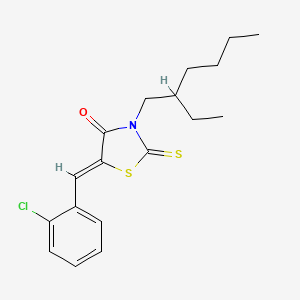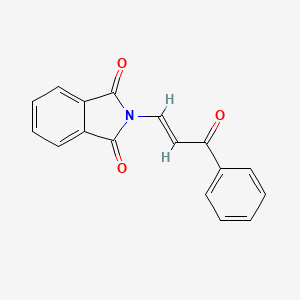
3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide, also known as F-Phenibut, is a synthetic derivative of the neurotransmitter γ-aminobutyric acid (GABA). It was first synthesized in Russia in the 1960s and has since gained popularity as a nootropic and anxiolytic agent.
Mécanisme D'action
3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide acts as a GABA-B receptor agonist, which results in the release of GABA in the brain. GABA is a neurotransmitter that inhibits the activity of neurons, leading to a calming and relaxing effect. This compound also increases the levels of dopamine, a neurotransmitter involved in motivation, reward, and pleasure.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases cerebral blood flow, which enhances oxygen and nutrient delivery to the brain. It also increases the activity of antioxidant enzymes, which protect the brain from oxidative stress. This compound has been shown to reduce inflammation and cell death in the brain, which may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using behavioral and biochemical assays. However, this compound has some limitations as well. Its long half-life and slow onset of action can make it difficult to study its acute effects. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret its effects.
Orientations Futures
There are several future directions for research on 3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide. One area of interest is its potential therapeutic uses in treating addiction and other neurological disorders. Another area of interest is its effects on cognitive function and memory. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or risks associated with its use.
In conclusion, this compound is a synthetic derivative of GABA that has gained popularity as a nootropic and anxiolytic agent. It has been shown to have a number of biochemical and physiological effects and has potential therapeutic uses in treating addiction and other neurological disorders. Further research is needed to fully understand its mechanism of action and to identify any potential risks associated with its use.
Méthodes De Synthèse
The synthesis of 3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide involves the reaction of 2-fluorobenzylamine and 4-methoxy-2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then converted to this compound by reacting with propanoyl chloride in the presence of a base such as triethylamine.
Applications De Recherche Scientifique
3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide has been studied for its anxiolytic, nootropic, and neuroprotective effects. It has been shown to improve cognitive function, reduce anxiety and stress, and enhance mood. It has also been investigated for its potential therapeutic uses in treating alcohol and drug addiction, insomnia, and other neurological disorders.
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12-11-14(21-2)8-9-16(12)19-17(20)10-7-13-5-3-4-6-15(13)18/h3-6,8-9,11H,7,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGRGCQGGCWRPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{5-bromo-2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5329155.png)
![2-{5-[(2,6-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5329158.png)

![N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride](/img/structure/B5329167.png)

![N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine](/img/structure/B5329179.png)
![(4aS*,8aR*)-6-(isoxazol-3-ylcarbonyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5329188.png)
![1-ethyl-3-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5329192.png)
![1-(4-fluorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5329198.png)
![2-({[(4-ethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5329199.png)

![3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate](/img/structure/B5329229.png)
![5-[1-(4-amino-2-pyrimidinyl)-4-piperidinyl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5329235.png)
![5-[(2-fluorophenoxy)methyl]-N-(3-hydroxybenzyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5329241.png)